Farnesyl thiopyrophosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
106153-12-2 |
|---|---|
Molecular Formula |
C15H28O6P2S |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
phosphonooxy-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylphosphinic acid |
InChI |
InChI=1S/C15H28O6P2S/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-24-23(19,20)21-22(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+ |
InChI Key |
MYMLCRQRXFRQGP-YFVJMOTDSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCSP(=O)(O)OP(=O)(O)O)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSP(=O)(O)OP(=O)(O)O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSP(=O)(O)OP(=O)(O)O)C)C)C |
Synonyms |
farnesyl thiodiphosphate farnesyl thiopyrophosphate FsPP cpd |
Origin of Product |
United States |
Farnesyl Thiopyrophosphate Fspp As a Biochemical Research Tool and Substrate Analogue
Structural Analogy of FsPP to Native Farnesyl Pyrophosphate (FPP)
The remarkable utility of Farnesyl thiopyrophosphate stems from its close structural resemblance to the native FPP molecule. FsPP retains the 15-carbon farnesyl chain, which is identical to that in FPP, ensuring it can be recognized and can bind to the active sites of enzymes that naturally process FPP. The critical modification lies in the pyrophosphate head group. In FsPP, one of the non-bridging oxygen atoms of the pyrophosphate moiety is replaced by a sulfur atom, creating a thiopyrophosphate group. charlotte.edu
This seemingly minor substitution has profound functional consequences. The phosphorus-sulfur bond is significantly more resistant to enzymatic cleavage than the corresponding phosphorus-oxygen bond in FPP. ntu.edu.tw As a result, while FsPP can competitively bind to FPP-dependent enzymes, it resists hydrolysis and does not undergo the subsequent reaction. charlotte.edu This functional paralysis effectively "traps" the enzyme, enabling detailed structural and mechanistic studies, for instance, through X-ray crystallography, to capture the enzyme in a substrate-bound conformation. acs.orgnih.gov
| Feature | Farnesyl Pyrophosphate (FPP) | This compound (FsPP) |
|---|---|---|
| Molecular Formula | C15H28O7P2 | C15H28O6P2S |
| Key Structural Group | Pyrophosphate | Thiopyrophosphate |
| Defining Difference | Contains a P-O-P linkage and terminal P=O bonds. | A non-bridging oxygen in the pyrophosphate is replaced by sulfur (P=S). charlotte.edu |
| Enzymatic Fate | Undergoes hydrolysis, releasing pyrophosphate. nih.gov | Resistant to hydrolysis, acts as an inhibitor. ntu.edu.tw |
| Primary Research Use | Native substrate for prenyltransferases. science.gov | Non-hydrolyzable analogue for mechanistic and structural studies. acs.orgnih.gov |
Academic Methodologies for the Chemical Synthesis of FsPP
The chemical synthesis of FsPP is a precise, multi-step process that has been refined in academic laboratories to ensure high yield and purity. The general approach involves the activation of the hydroxyl group of farnesol (B120207), the alcohol precursor, followed by the introduction of the thiopyrophosphate group.
A widely adopted method starts with commercially available (E,E)-farnesol. The alcohol is first converted into a good leaving group, typically farnesyl bromide or chloride. This activated intermediate is then reacted with a thiopyrophosphate salt to form the final FsPP product.
The biological activity of FsPP is critically dependent on the geometry of its double bonds. The native substrate, FPP, exists as the (E,E)-isomer, and enzymes that use it are highly selective for this specific stereochemistry. Therefore, a primary goal of any synthetic strategy is to maintain this (E,E) configuration throughout the reaction sequence.
To achieve this, syntheses almost invariably begin with (E,E)-farnesol. The subsequent chemical steps, such as the conversion of the alcohol to farnesyl bromide, are performed under mild conditions to prevent unwanted isomerization of the sensitive double bonds. rsc.org For example, using reagents like carbon tetrabromide and triphenylphosphine (B44618) allows for efficient bromination without compromising the stereochemical integrity of the farnesyl backbone.
The introduction of the thiopyrophosphate group is the cornerstone of FsPP synthesis. The most common and effective strategy involves the reaction of an activated farnesyl derivative, like farnesyl bromide, with a specialized thiopyrophosphate salt. rsc.org The reagent of choice is often tris(tetrabutylammonium) hydrogen thiopyrophosphate. rsc.org
This salt is favored because the bulky tetrabutylammonium (B224687) cations render it soluble in aprotic organic solvents such as acetonitrile, which is the typical solvent for this reaction. rsc.org The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the thiopyrophosphate anion displaces the bromide leaving group from the farnesyl backbone. rsc.org Careful control of the reaction conditions, including the slow addition of the farnesyl bromide to the thiopyrophosphate salt solution, is crucial for achieving a good yield and minimizing side products. rsc.org
| Reagent | Role in Synthesis |
|---|---|
| (E,E)-Farnesol | Stereochemically defined starting material providing the carbon backbone. |
| Carbon tetrabromide / Triphenylphosphine | Reagents for the mild conversion of farnesol to farnesyl bromide. |
| N-chlorosuccinimide / Dimethyl sulfide | Alternative reagents for converting farnesol to farnesyl chloride. rsc.org |
| Tris(tetrabutylammonium) hydrogen thiopyrophosphate | The nucleophilic source of the thiopyrophosphate moiety. rsc.org |
| Acetonitrile (CH3CN) | A common aprotic solvent used to facilitate the coupling reaction. rsc.org |
Molecular Interactions and Enzymatic Mechanisms Investigated Using Fspp
FsPP Interaction with Undecaprenyl Pyrophosphate Synthase (UPPS)
UPPS catalyzes the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with an initial FPP molecule to form undecaprenyl pyrophosphate (UPP), a vital lipid carrier in bacterial peptidoglycan biosynthesis. ntu.edu.twnih.gov The study of FsPP's interaction with UPPS has provided profound insights into the enzyme's structure and function.
Structural Elucidation of FsPP-UPPS Complexes
The use of FsPP has been pivotal in determining the three-dimensional structures of UPPS, offering a detailed view of its active site and substrate binding modes.
X-ray crystallography has been a powerful tool in visualizing the interaction between FsPP and UPPS. pnas.orgnih.gov Crystal structures of Escherichia coli UPPS in complex with FsPP have been successfully solved, revealing the precise binding orientation of this FPP analog within the enzyme's active site. pnas.orgasm.org For instance, the structure of E. coli UPPS complexed with FsPP, IPP, and Mg²⁺ has been determined, although the electron density for IPP was low in some cases. asm.org These structural studies show that FsPP binds in an elongated hydrophobic tunnel within the enzyme. nih.gov In some crystal structures, only the pyrophosphate portion of the FsPP molecule is visible. nih.gov
The crystal structures of UPPS with bound FsPP have enabled the identification of critical amino acid residues and the role of metal ions in substrate binding and catalysis. nih.govasm.orgacs.org In E. coli UPPS, the pyrophosphate group of FsPP is coordinated by the carboxylate group of Asp26 and a magnesium ion (Mg²⁺). asm.org This interaction is crucial for catalysis. The structure of the H. pylori UPPS C234A mutant complexed with FsPP also highlights the importance of an aspartate residue (Asp13 in H. pylori, equivalent to Asp26 in E. coli) in coordinating with a catalytic Mg²⁺ ion. nih.govresearchgate.net
Interestingly, studies have shown that Mg²⁺ is not required for the initial binding of FsPP to UPPS, but it is essential for the subsequent binding of IPP and the condensation reaction. asm.orgresearchgate.net In the ternary complex of UPPS–FsPP–IPP, the Mg²⁺ ion is coordinated by the pyrophosphate group of FsPP and the side chain of Asp26. asm.org Other highly conserved residues, such as Arg30, are also involved in binding the pyrophosphate moiety of FsPP. acs.org The hydrophobic tail of FsPP is stabilized by interactions with nonpolar residues lining the active site cavity. researchgate.net
Kinetic and Mechanistic Characterization of UPPS Inhibition by FsPP
FsPP not only serves as a structural probe but also as an inhibitor of UPPS, allowing for the kinetic characterization of the enzyme and providing insights into its reaction mechanism.
FsPP has been shown to be a potent inhibitor of UPPS. ntu.edu.twresearchgate.net The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. For FsPP against E. coli UPPS, an IC₅₀ value has been determined, which corresponds to a Kᵢ value of 0.2 µM. ntu.edu.tw This indicates that FsPP binds to the enzyme with an affinity similar to that of the natural substrate, FPP (Kₘ = 0.4 µM). ntu.edu.tw While FsPP can act as a slow alternative substrate for UPPS, its turnover rate is significantly lower than that of FPP. ntu.edu.tw The determination of IC₅₀ values is a crucial step in evaluating the potential of compounds as enzyme inhibitors. nih.gov
Table 1: Inhibition Data for FsPP against E. coli UPPS
| Parameter | Value | Reference |
| IC₅₀ | Not explicitly stated, but Kᵢ is derived. | ntu.edu.tw |
| Kᵢ | 0.2 µM | ntu.edu.tw |
| FPP Kₘ | 0.4 µM | ntu.edu.tw |
| kcat (FsPP) | 3.1 x 10⁻⁷ s⁻¹ | ntu.edu.tw |
This table presents the inhibition and kinetic constants of FsPP with E. coli UPPS. The similar Kᵢ of FsPP and Kₘ of FPP highlight the analogue's effectiveness in binding to the active site.
Studies using FsPP have been instrumental in elucidating the ordered substrate binding mechanism of E. coli UPPS. nih.gov Fluorescence quenching experiments have demonstrated that FsPP (or FPP) can bind to the enzyme in the absence of IPP. ntu.edu.tw The addition of FsPP to UPPS causes a change in the enzyme's intrinsic fluorescence. ntu.edu.twnih.gov Subsequently, the addition of IPP to the UPPS-FsPP complex leads to a further change in fluorescence, indicating the formation of a ternary complex. nih.govresearchgate.net However, IPP alone does not cause a significant fluorescence change unless FsPP is already bound to the enzyme. ntu.edu.tw This strongly suggests an ordered mechanism where the allylic substrate (FPP or FsPP) binds first, followed by the binding of IPP. ntu.edu.twnih.gov This ordered binding is a key feature of the catalytic cycle of E. coli UPPS. nih.gov
Elucidation of Catalytic Mechanisms of UPPS Utilizing FsPP as an Analogue
Undecaprenyl pyrophosphate synthase (UPPS) is a key enzyme in bacterial cell wall biosynthesis, catalyzing the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with one FPP molecule to form undecaprenyl pyrophosphate (UPP). nih.govntu.edu.tw Due to the labile nature of the pyrophosphate group in FPP, FsPP, its thio-substituted analogue, serves as a crucial probe for studying the catalytic mechanism of UPPS. researchgate.netnih.gov
FsPP acts as a potent inhibitor of Escherichia coli UPPS, exhibiting a K(i) value of 0.2 μM. researchgate.net While it can also act as a substrate, its turnover rate is exceedingly slow, with a k(cat) value approximately 10⁷ times lower than that of FPP. ntu.edu.tw This characteristic allows for the "trapping" of the enzyme-substrate complex for structural and mechanistic studies.
Crystallographic studies of E. coli UPPS in complex with FsPP, IPP, and Mg²⁺ have provided significant insights into the enzyme's mechanism. nih.govacs.org In the wild-type enzyme, the Mg²⁺ ion is coordinated by the pyrophosphate moiety of FsPP and the carboxylate group of Asp26. nih.govacs.org This observation, coupled with kinetic data, suggests a model where the binding of FPP (mimicked by FsPP) precedes the binding of the Mg²⁺-IPP complex. acs.org The Asp26 residue is believed to play a critical role in facilitating the migration of the Mg²⁺ ion from IPP to FPP, which in turn initiates the condensation reaction by promoting the ionization of the pyrophosphate group from FPP. nih.gov
Fluorescence quenching experiments have further illuminated the substrate binding order. The binding of FPP or FsPP to UPPS induces a change in the protein's intrinsic fluorescence. ntu.edu.tw Subsequent binding of IPP to the UPPS-FsPP complex leads to a further change in fluorescence, confirming a sequential binding mechanism where FPP binds first. ntu.edu.twnih.gov
Table 1: Kinetic Parameters of FsPP with E. coli UPPS
| Parameter | Value | Reference |
| K(i) | 0.2 µM | researchgate.net |
| k(cat) | 3.1 x 10⁻⁷ s⁻¹ | ntu.edu.tw |
Comparative Enzymatic Studies with Fluorescent FPP Analogues and FsPP as Probes
To further probe the mechanisms of prenyltransferases, various analogues of FPP have been developed, including fluorescent and photoactive derivatives. umn.edunih.gov Comparative studies using these analogues alongside FsPP provide a more comprehensive understanding of enzyme function.
Fluorescent FPP analogues, such as (2E,6E)-8-O-(N-methyl-2-aminobenzoyl)-3,7-dimethyl-2,6-octandien-1-pyrophosphate (MANT-O-GPP), have been successfully employed as substrates for UPPS. researchgate.netnih.gov These probes allow for real-time monitoring of the enzymatic reaction by observing changes in fluorescence intensity as the isoprenoid chain is elongated. researchgate.net For instance, the use of MANT-O-GPP with E. coli UPPS yielded kinetic parameters (K(m) of 1.1 µM and k(cat) of 1.0 s⁻¹) consistent with those obtained through traditional radiolabeled assays. researchgate.net This fluorescent assay was also used to confirm the inhibitory activity of FsPP. researchgate.net
While fluorescent analogues are excellent for monitoring kinetics, FsPP's utility lies in its ability to form stable complexes for structural analysis. nih.govasm.org The less reactive nature of the thiopyrophosphate linkage makes it ideal for crystallographic studies aimed at capturing the enzyme's active site with a bound substrate mimic. acs.orgnih.gov
Other FPP analogues have been designed for different purposes, such as photo-cross-linking to identify substrate-binding proteins. umn.edu For example, photoactive FPP analogues have been instrumental in identifying the rubber elongation factor (REF) as a protein that interacts with isoprenoid diphosphates during rubber biosynthesis. umn.edu These diverse analogues, each with specific functionalities, complement the information gained from studies using FsPP, contributing to a more complete picture of prenyltransferase mechanisms.
FsPP Interaction with Squalene (B77637) Synthase (SQS)
Squalene synthase (SQS) is a critical enzyme in the isoprenoid biosynthetic pathway, catalyzing the first committed step in cholesterol and other sterol biosynthesis. nih.govmcgill.ca It performs a head-to-head condensation of two FPP molecules to form squalene. wikipedia.org FsPP, as a close structural mimic of FPP, has been extensively used to investigate the structure and function of SQS. acs.orgplos.org
FsPP as a Substrate Mimic for Human SQS (hSQS)
FsPP serves as an effective substrate mimic and inhibitor for human squalene synthase (hSQS), enabling detailed structural and mechanistic investigations. researchgate.netnih.gov Because FPP is highly reactive, the less reactive S-thiolo analog, FsPP, is ideal for co-crystallization experiments to capture the enzyme-substrate complex. acs.orgnih.gov
Studies have shown that two molecules of FsPP bind to the active site of hSQS. iucr.orgresearchgate.net These two binding sites are distinct and are referred to as the S1 (allylic) and S2 (homoallylic) sites. acs.orgplos.org The FPP molecule that binds to the S1 site is the one that first ionizes to initiate the condensation reaction. plos.orgnih.gov The binding of FsPP allows researchers to study the conformational changes and molecular interactions that occur upon substrate binding, without the complication of a rapid chemical reaction. researchgate.netrcsb.org
The use of FsPP has been pivotal in delineating the four major steps of the SQS reaction mechanism: substrate binding, condensation, the formation of the presqualene pyrophosphate (PSPP) intermediate, and its subsequent translocation and reduction. researchgate.netrcsb.org
Structural Characterization of FsPP-SQS Complexes
X-ray crystallography has provided atomic-level detail of FsPP bound within the active sites of SQS from various species, including human (hSQS), Trypanosoma cruzi (TcSQS), and Aspergillus flavus (AfSQS). acs.orgplos.orgiucr.org These studies have consistently shown that two FsPP molecules bind within a large central channel of the enzyme. nih.goviucr.org
In the crystal structure of hSQS complexed with FsPP and Mg²⁺ (PDB ID: 3WEG), two FsPP molecules, designated S1 FsPP and S2 FsPP, are clearly observed in the active site. iucr.orgresearchgate.net The pyrophosphate groups of the FsPP molecules interact with highly conserved aspartate-rich motifs (DxxED) within the active site. nih.goviucr.org These interactions are often mediated by divalent metal ions like Mg²⁺. acs.orgiucr.org Specifically, the pyrophosphate of the donor FPP (in the S1 site) binds between the two DxxED motifs, an interaction facilitated by three Mg²⁺ ions. mcgill.ca The pyrophosphate of the acceptor FPP (in the S2 site) interacts with residues in a flexible loop known as the "flap" as well as with Tyr73 and Arg77. mcgill.ca
Similar binding modes have been observed in the SQS of other organisms. For example, the structure of TcSQS also shows two FSPP molecules bound in the S1 and S2 sites. plos.org These crystallographic snapshots of the FsPP-SQS complex are invaluable for understanding the precise orientation of the substrates prior to catalysis and for designing specific inhibitors.
Table 2: PDB Entries for SQS-FsPP Complex Structures
| PDB ID | Enzyme Source | Ligands | Resolution (Å) | Reference |
| 3WEG | Homo sapiens | FsPP, Mg²⁺ | 2.35 | researchgate.netrcsb.org |
| 3WEF | Homo sapiens | FsPP | 2.35 | rcsb.org |
| 7WGH | Aspergillus flavus | FsPP | Not specified | acs.orgnih.gov |
| 3WCA | Trypanosoma cruzi | FsPP | 2.24 | rcsb.org |
| 3WC9 | Homo sapiens | FsPP | 2.82 | rcsb.org |
The crystal structures of SQS reveal a large, deep hydrophobic cavity or channel where the catalytic reactions take place. nih.govresearchgate.net This cavity is essential for accommodating the two long, hydrophobic farnesyl chains of the FPP substrates and for sequestering the reactive carbocation intermediates from the aqueous solvent. nih.gov
The binding of FsPP has allowed for a detailed analysis of this hydrophobic pocket. acs.orgresearchgate.net The isoprenyl tails of both FsPP molecules extend into this deep hydrophobic pocket. mcgill.ca The channel is lined with conserved hydrophobic residues. nih.gov In hSQS, these include residues such as Val69, Leu183, Phe187, and Phe288. researchgate.net The structure of the AfSQS catalytic domain bound to FsPP also shows the two ligands bound in an "open" conformation within the S1 and S2 sites, with their tails extending into the hydrophobic interior. acs.orgnih.gov
The structural data suggest a mechanism where the two FPP molecules bind at one end of the channel. After the first reaction step forms the intermediate PSPP, it is thought to move deeper into the hydrophobic pocket for the second reaction step, the reductive rearrangement to squalene. nih.gov This movement shields the reactive intermediate and positions it correctly for the subsequent reaction with NADPH. nih.govnih.gov The analysis of the SQS-FsPP complex structures provides a static picture that strongly supports this dynamic catalytic process.
Contribution of FsPP to the Delineation of SQS Catalytic Mechanism
Squalene synthase (SQS) catalyzes the first committed step in sterol biosynthesis, a two-step reductive dimerization of two FPP molecules to form squalene, proceeding through a presqualene pyrophosphate (PSPP) intermediate. wikipedia.org The intricate mechanism of SQS, involving the condensation of two large, flexible substrates, has been significantly clarified through structural studies utilizing FsPP.
The crystal structure of human squalene synthase (hSQS) in complex with FsPP and a magnesium ion (Mg²⁺) has provided a detailed snapshot of the enzyme's active site with its substrates bound. researchgate.netebi.ac.uk These studies revealed how two FsPP molecules, representing the donor (S1) and acceptor (S2) FPP substrates, are positioned within a large central channel of the enzyme. researchgate.netfrontiersin.org The binding of FsPP helped to identify key amino acid residues and structural motifs, such as two aspartate-rich regions, that are crucial for substrate binding and catalysis. researchgate.net
Specifically, the structural data delineated four major steps in the SQS reaction mechanism:
Substrate Binding: Two FPP molecules bind sequentially to distinct sites within the enzyme's central channel. wikipedia.orgresearchgate.net
Condensation: The enzyme catalyzes the head-to-head condensation of the two FPP molecules. ebi.ac.uk
Intermediate Formation: The stable cyclopropylcarbinyl diphosphate (B83284) intermediate, presqualene pyrophosphate (PSPP), is formed. ebi.ac.uknih.gov
Translocation and Reduction: The PSPP intermediate is thought to move to a second, enclosed pocket where it undergoes rearrangement and reduction by NADPH to yield squalene. researchgate.netebi.ac.uk
By using the less reactive FsPP, researchers were able to capture the enzyme in a state mimicking the initial substrate-bound complex, providing a static image that supports a sequential, ordered mechanism. researchgate.net The structural insights gained from the hSQS-FsPP complex have been fundamental in clarifying previous hypotheses that were based solely on mutagenesis and biochemical analyses. researchgate.netnih.gov
| Research Finding | Enzyme | Organism | Method | Significance | PDB ID |
| Crystal structure of SQS in complex with FsPP | Squalene Synthase (SQS) | Homo sapiens | X-ray Crystallography | Delineated the binding of two substrate analogs in the active site, clarifying the initial steps of the catalytic mechanism. researchgate.net | 3WEF, 3WEG researchgate.netfrontiersin.org |
FsPP Interaction with Other Relevant Prenyltransferases
The utility of FsPP extends beyond SQS to other enzymes that utilize FPP as a substrate, such as farnesyltransferase (FTase), farnesyl pyrophosphate synthase (FPPS), and geranylgeranyl pyrophosphate synthase (GGPPS).
Protein farnesyltransferase (FTase) is a zinc-dependent enzyme that catalyzes the attachment of a farnesyl group from FPP to a cysteine residue within a C-terminal CaaX motif of target proteins, a crucial modification for proteins like Ras. nih.govnih.govrcsb.org Understanding the binding of the FPP substrate is key to developing FTase inhibitors, which have been pursued as anticancer agents. nih.gov
FsPP has been instrumental in structural studies of FTase. For instance, the crystal structure of FTase from the fungal pathogen Cryptococcus neoformans was solved in complex with FsPP and a peptide substrate. rcsb.org This study provided a high-resolution view of how the isoprenoid analog is recognized and oriented in the active site. It revealed the basis for ligand selection and highlighted structurally divergent regions between the fungal and human enzymes that could be exploited for the design of species-specific inhibitors. nih.govrcsb.org The use of FsPP helped to define the enzymatic reaction cycle and demonstrated a substrate-induced conformational change in the fungal FTase that is distinct from its human counterpart. nih.govrcsb.org
| Research Finding | Enzyme | Organism | Method | Significance | PDB ID |
| Crystal structure of FTase in complex with FsPP and a peptide | Protein Farnesyltransferase (FTase) | Cryptococcus neoformans | X-ray Crystallography | Defined the enzyme's reaction cycle, basis of ligand selection, and revealed opportunities for developing selective antifungal inhibitors. rcsb.org | 3Q78 rcsb.org |
FPPS and GGPPS are upstream enzymes in the isoprenoid biosynthetic pathway. FPPS catalyzes the synthesis of C15 FPP, while GGPPS typically synthesizes C20 geranylgeranyl pyrophosphate (GGPP) from FPP and an additional isopentenyl pyrophosphate (IPP) molecule. nih.govfrontiersin.orgplos.org Both enzymes are targets for drug development, particularly for bone resorption disorders and cancer. frontiersin.orgnih.govnih.gov
FsPP serves as a critical research tool for these enzymes as a non-reactive analog of the FPP substrate/product. In GGPPS studies, the crystal structure of the yeast enzyme in complex with FsPP and IPP has been determined. mcgill.ca This structure has been foundational for understanding how GGPPS accommodates its two substrates (FPP and IPP) and has served as a template for the computational modeling and design of novel GGPPS inhibitors. mcgill.ca By superimposing potential inhibitors onto the FsPP-bound structure, researchers can better predict binding modes and design more potent and selective compounds. mcgill.ca
For FPPS, while direct structural data with FsPP is less prominent in the provided results, the principles are the same. FsPP can be used in biophysical and kinetic assays to probe the FPP binding site without the complication of catalytic turnover. nih.gov This is particularly relevant for studying the complex kinetics and allosteric regulation of FPPS, where the product FPP itself can bind to a second, allosteric site to inhibit the enzyme. frontiersin.orgnih.gov Using FsPP allows for the specific investigation of binding at the catalytic site. Furthermore, FsPP has been used as a probe in studies of other related enzymes like Undecaprenyl Pyrophosphate Synthase (UPPS), demonstrating its broad applicability in dissecting the mechanisms of cis- and trans-prenyltransferases. nih.govacs.org
| Research Finding | Enzyme | Organism | Method | Significance | PDB ID |
| Superposition of inhibitors with FsPP-bound GGPPS structure | Geranylgeranyl Pyrophosphate Synthase (GGPPS) | Saccharomyces cerevisiae (yeast) | X-ray Crystallography / Molecular Modeling | The FsPP-bound structure serves as a key reference for designing and understanding the binding of novel GGPPS inhibitors. mcgill.ca | 2E8T mcgill.ca |
Fspp in the Study of Protein Prenylation and Membrane Association
FsPP as a Probe for Understanding Post-Translational Farnesylation of Proteins
Post-translational modification of proteins via farnesylation is a crucial cellular process that facilitates membrane anchoring and is essential for the function of numerous proteins, including the Ras superfamily of small GTPases. nih.govnih.gov Farnesyl thiopyrophosphate serves as a critical probe for dissecting this mechanism. As a stable analogue of FPP, it can bind to farnesyltransferase (FTase) without being readily transferred to the protein substrate. asm.org
This property has been exploited to study the structure and function of enzymes involved in prenylation. For instance, to understand the molecular mechanism of C55-undecaprenyl pyrophosphate (C55-PP) synthesis, the nearly inactive C15-FsPP was used to trap the enzyme undecaprenyl pyrophosphate synthase (UPPS) in a stable ternary complex with its substrates. asm.org This allowed for the crystallographic analysis of the enzyme's active site, revealing the interactions between the enzyme, the farnesyl group, and the target peptide. asm.org Similarly, FsPP has been utilized as a probe to detect the inhibition of UPPS based on conformational changes, aiding in the discovery of novel antibacterial agents. nih.govacs.org Fluorescently-labeled FsPP analogues have also been developed to serve as probes for validating potential farnesyltransferase inhibitors in high-throughput screening assays. researchgate.netresearchgate.net
Investigation of Substrate Specificity and Enzyme Recognition by Protein Prenyltransferases using FsPP Analogues
The specificity of protein prenyltransferases, which determines whether a protein is farnesylated or geranylgeranylated, is a key area of investigation. nih.gov Analogues of FsPP have been instrumental in probing the substrate specificity and recognition mechanisms of these enzymes. By systematically altering the structure of the farnesyl group on FsPP analogues, researchers can assess how these changes affect the enzyme's ability to bind and process the substrate.
Studies have shown that the specificity of the farnesylation reaction can be altered by using FPP analogues. nih.gov For example, 7-substituted FPP analogues were specifically designed to modulate the selectivity of FTase for different protein substrates containing the CaaX motif. nih.gov These experiments demonstrated that significant changes in substrate selectivity could be achieved by altering the structure of the isoprenoid co-substrate rather than the enzyme itself, an unprecedented finding in enzymology. nih.gov This approach allows for the detailed mapping of the enzyme's active site and helps to elucidate the molecular basis for substrate recognition. nih.govnih.gov The ability to discriminate between different protein substrates based on the structure of the FsPP analogue provides a powerful tool for understanding the determinants of enzyme specificity. nih.gov
Table 1: Research Findings on FsPP Analogue Selectivity
| FsPP Analogue | Target Enzyme | Key Finding | Reference |
|---|---|---|---|
| 7-isopropyl FPP | Farnesyltransferase (FTase) | Demonstrates selective farnesylation of specific CaaX peptide pairs. nih.gov | nih.gov |
| 7-neopentyl FPP | Farnesyltransferase (FTase) | Shows a different reactivity pattern and selectivity compared to 7-isopropyl FPP. nih.gov | nih.gov |
| Fluorescent FPP Probe | Undecaprenyl Pyrophosphate Synthase (UPPS) | Used to study inhibitor binding at an allosteric site adjacent to the FPP binding site. acs.org | acs.org |
| Halogenated FPP Analogues | Undecaprenyl Pyrophosphate Synthase (UppS) | Used to investigate the specificity and selectivity of the enzyme's active site. charlotte.edu | charlotte.edu |
Modulation of Protein Localization and Activity through Prenylation Mimicry with FsPP
The attachment of a farnesyl group is often the first and most critical step for localizing proteins to cellular membranes, where they can interact with downstream effectors. nih.gov By mimicking or interfering with this process, FsPP and its analogues can be used to modulate the subcellular localization and, consequently, the activity of specific proteins.
The use of FPP analogues can lead to the selective modification of a particular protein substrate of FTase within a cellular context. nih.gov This allows researchers to study the specific function of the lipid modification on an individual protein, a task that is difficult to achieve with general farnesyltransferase inhibitors (FTIs) that block the prenylation of all substrate proteins. nih.govnih.gov For instance, by introducing specific FPP analogues into cells, it is possible to control the prenylation status of proteins like N-Ras. nih.gov
Furthermore, a sophisticated strategy involves using FTase to transfer a reactive FsPP analogue—an electrophilic FTI—covalently onto the target cysteine of a protein like K-Ras. ucsf.edu This irreversible modification effectively blocks any subsequent prenylation, including the alternative geranylgeranylation that often allows cancer-associated proteins to escape the effects of standard FTIs. ucsf.edu By preventing membrane association, this approach mislocalizes the protein and abrogates its signaling function, demonstrating a powerful method for modulating protein activity through a form of prenylation mimicry. ucsf.edumdpi.com
Academic and Translational Research Applications of Fspp
FsPP in the Development and Validation of Enzymatic Assays for Prenyltransferases
The stability of FsPP makes it an excellent probe for the development and validation of enzymatic assays for prenyltransferases, a class of enzymes that catalyze the transfer of prenyl groups. nih.gov Prenyltransferases are key targets for drug discovery in various diseases, including cancer and infectious diseases. rsc.org FsPP's utility lies in its ability to act as a stable substrate analog, facilitating the study of enzyme kinetics, inhibition, and structure.
FsPP has been instrumental in studying enzymes like undecaprenyl pyrophosphate synthase (UPPS) and protein farnesyltransferase (FTase). In studies of E. coli UPPS, synthesized (S)-Farnesyl thiopyrophosphate was used to probe enzyme inhibition and conformational changes during catalysis. ntu.edu.twnih.gov Because of its structural similarity to FPP and its less labile thiopyrophosphate group, FsPP acts as a potent inhibitor, allowing researchers to measure inhibition constants (IC50) and understand the binding order of substrates. ntu.edu.tw For instance, fluorescence quenching experiments showed that FPP (or FsPP) binds to UPPS first, before isopentenyl pyrophosphate (IPP). ntu.edu.tw
Furthermore, the use of FsPP has been crucial for structural biology, particularly in X-ray crystallography. asm.org Its slow reactivity allows for the trapping and crystallization of enzyme-substrate complexes, providing a snapshot of the pre-condensation state. researchgate.netnih.gov For example, researchers successfully crystallized E. coli UPPS in a complex with FsPP, IPP, and Mg2+, which offered significant insights into the roles of conserved residues and the metal ion in catalysis. mdpi.com Similarly, in studies of human protein farnesyltransferase, FsPP was used with a peptide substrate to form a ternary complex, which could then be crystallized. researchgate.net Triggering the reaction with magnesium ions within the crystal allowed researchers to observe the formation of the farnesylated product, providing a detailed view of the catalytic process. researchgate.net
Contribution of FsPP to Understanding Regulatory Mechanisms in Isoprenoid Biosynthetic Pathways
The isoprenoid biosynthetic pathway is a fundamental metabolic route responsible for the synthesis of a vast array of essential molecules, including sterols, dolichols, and ubiquinones. nih.govmdpi.com The regulation of this pathway is critical for cellular homeostasis, and FsPP has been a key tool in deciphering these control mechanisms. Farnesyl pyrophosphate (FPP) itself is a key regulatory molecule, and its analog, FsPP, effectively mimics its role in feedback inhibition. nih.govacs.org
A prime example is the study of mevalonate (B85504) kinase (MK), an enzyme that catalyzes a key step in the mevalonate pathway. nih.gov Animal MK is subject to potent feedback inhibition by FPP and geranyl diphosphate (B83284). nih.gov FsPP was shown to be as effective as FPP in competitively inhibiting MK with respect to ATP. nih.gov The use of FsPP was particularly advantageous because it is more resistant to hydrolysis than FPP, which had previously complicated structural studies. nih.gov Researchers were able to crystallize rat MK bound to farnesyl thiophosphate (FSP), the hydrolyzed product of FsPP, revealing that the inhibitor binds in the ATP site. nih.govacs.org This structural information clarified how FPP and related compounds regulate MK activity by competing with ATP, and identified specific hydrophobic amino acid residues responsible for this high-affinity binding in animal enzymes, which are absent in their bacterial counterparts. nih.govacs.org
These findings, enabled by the use of FsPP, provide a structural basis for the differential sensitivity of mevalonate kinases from different organisms to feedback inhibition, a crucial aspect for understanding the evolution of this regulatory mechanism. nih.gov
FsPP in Biochemical Studies of Cellular Signal Transduction Pathways
Protein prenylation, the attachment of farnesyl or geranylgeranyl groups to proteins, is a critical post-translational modification that regulates the function and localization of many proteins involved in cellular signal transduction. nih.gov Farnesyl pyrophosphate (FPP) is the donor of the farnesyl group in a reaction catalyzed by protein farnesyltransferase (FTase). nih.gov Key signaling proteins, such as those from the Ras superfamily of small GTPases, require farnesylation for their biological activity, and their misregulation is implicated in various cancers. nih.gov
FsPP and other FPP analogs are powerful tools for studying the role of protein prenylation in these signaling pathways. nih.gov As a slow-reacting substrate for FTase, FsPP allows for detailed mechanistic and structural studies of the farnesylation reaction. researchgate.net For example, FsPP has been used to trap the FTase enzyme in a complex with its peptide substrate, enabling crystallographic analysis of the pre-reaction state. researchgate.net
Moreover, FPP analogs can be designed to act as selective modulators of protein farnesylation. nih.gov By altering the structure of the FPP co-substrate, it is possible to change the peptide substrate specificity of FTase. nih.gov This approach allows researchers to inhibit the farnesylation of specific proteins, providing a more nuanced tool to investigate the function of individual farnesylated proteins compared to general FTase inhibitors, which block the farnesylation of all substrates. nih.gov This selectivity is crucial for dissecting complex signaling networks and understanding the specific contribution of farnesylation to the function of proteins like Ras. nih.gov Recent studies have also identified FPP itself as a potential danger signal that can induce acute cell death when released, a process that can be studied using the more stable FsPP analog. plos.org
Advanced Methodologies and Future Research Directions with Fspp
Farnesyl thiopyrophosphate (FsPP), a non-hydrolyzable analogue of farnesyl pyrophosphate (FPP), serves as a critical tool in biochemical and biophysical research. Its resistance to enzymatic cleavage allows for the detailed study of enzyme-substrate interactions and dynamics. Advanced methodologies are continually being developed and applied to leverage FsPP's unique properties, paving the way for new discoveries in enzymology and cellular metabolism.
Q & A
Q. What experimental techniques are commonly used to determine the structural interactions of FPS with enzymes like undecaprenyl pyrophosphate synthase?
X-ray crystallography and molecular docking are primary methods. For example, studies resolved FPS binding in undecaprenyl pyrophosphate synthase using co-crystallization with Mg²⁺ and isopentenyl pyrophosphate, revealing conserved residues (e.g., Y64, S44) critical for hydrogen bonding and hydrophobic interactions . Tools like Chimera visualize ligand coordination (e.g., sulfur substitution in FPS analogs) and pseudobond interactions with magnesium ions .
Q. How does FPS function in terpenoid biosynthesis pathways, and what experimental approaches validate its role?
FPS serves as a substrate for enzymes like squalene synthase and botryococcene synthase. Heterologous expression in yeast (e.g., Saccharomyces cerevisiae) coupled with GC-MS analysis of lipid intermediates confirms FPS incorporation into longer-chain isoprenoids . Site-directed mutagenesis of catalytic residues (e.g., Y68 in botryococcene synthase) disrupts FPS binding, validated via enzyme activity assays .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between structural models and functional assays for FPS-binding enzymes?
Homology modeling (e.g., SWISS-MODEL) may predict FPS binding in enzymes like botryococcene synthase, but QMEAN scores (-3.05) and lack of conserved binding sites require experimental validation. Structural alignment with solved crystal structures (e.g., PDB:5IYS) using PyMOL and functional assays (e.g., oxygen consumption rate measurements) resolve mismatches .
Q. What methodological strategies address the catalytic role of magnesium ions in FPS-dependent enzymes?
Metal chelation assays (e.g., EDTA treatment) combined with isothermal titration calorimetry (ITC) quantify Mg²⁺-FPS binding affinity. Mutagenesis of Mg²⁺-coordinating residues (e.g., D80 in undecaprenyl pyrophosphate synthase) reduces catalytic efficiency, as shown by kinetic parameter shifts (kcat/Km) .
Q. How can researchers differentiate substrate specificity between FPS and farnesyl pyrophosphate (FPP) in enzyme systems?
Competitive inhibition assays using FPP analogs (e.g., sulfur-modified FPS) and radiolabeled substrates (³H-FPP) quantify enzyme preference. Structural comparisons of binding pockets (e.g., hydrophobic vs. polar residues in Aquilaria sinensis FPS) reveal steric constraints influencing specificity .
Q. What integrative approaches resolve contradictions in FPS-mediated metabolic flux data across omics studies?
Multi-omics integration (transcriptomics, proteomics, and metabolomics) identifies rate-limiting steps. For example, overexpression of Eucommia ulmoides FPS increases rubber biosynthesis 2.3-fold, validated via RT-qPCR and LC-MS/MS .
Data Contradiction Analysis
Q. How should researchers address conflicting structural predictions for FPS-binding enzymes lacking conserved active sites?
Case study: Botryococcene synthase homology models predict FPS binding (37.5% identity to farnesyl transferase), but experimental validation via cryo-EM or small-angle X-ray scattering (SAXS) is critical. Discrepancies arise from non-conserved Mg²⁺ coordination sites, requiring functional mutagenesis (e.g., S46A substitution) to confirm ligand interactions .
Methodological Best Practices
- Structural Studies : Use hybrid methods (crystallography + SAXS) for enzymes with flexible domains .
- Kinetic Assays : Employ stopped-flow fluorescence to capture rapid FPS-enzyme binding events .
- Data Reporting : Follow IUBMB guidelines for enzyme nomenclature and activity units (e.g., μmol/min/mg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
